molecular formula C21H26N2O4S2 B216257 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide

Cat. No. B216257
M. Wt: 434.6 g/mol
InChI Key: WRYZJRIWQGTPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide, also known as ML327, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide inhibits the activity of GSK-3β by binding to the ATP binding site of the enzyme, thereby preventing its phosphorylation and activation. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models of inflammatory diseases. It has also been found to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.

Future Directions

For research on 2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide include investigating its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize its potency and efficacy, as well as to determine its pharmacokinetic and pharmacodynamic properties in vivo.

Synthesis Methods

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with N-methylmorpholine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to produce the final product.

Scientific Research Applications

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to inhibit the activity of several enzymes, including glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes.

properties

Product Name

2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

2-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C21H26N2O4S2/c1-15-10-12-23(13-11-15)29(25,26)18-7-4-16(5-8-18)22-21(24)19-9-6-17(28-3)14-20(19)27-2/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)

InChI Key

WRYZJRIWQGTPMS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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